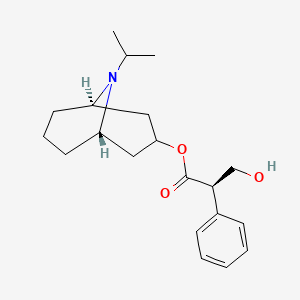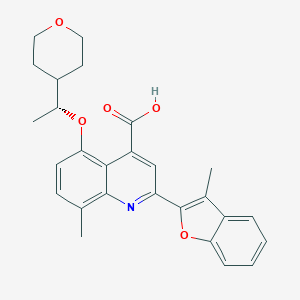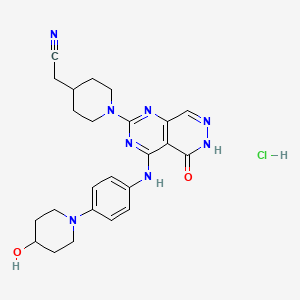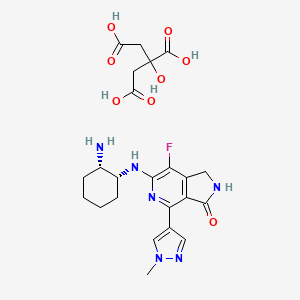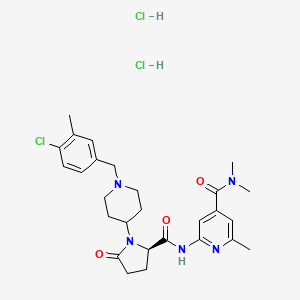
Lazucirnon hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lazucirnon hydrochloride is a small molecule drug that acts as a C-C chemokine receptor type 3 antagonist. It was initially developed by Boehringer Ingelheim International GmbH and is now being researched by Alkahest, Inc. This compound has shown potential in treating various immune system diseases, skin and musculoskeletal diseases, and other conditions such as bullous pemphigoid and nerve degeneration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lazucirnon hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary, but it generally involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Lazucirnon hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may produce oxidized derivatives, while substitution reactions may yield substituted analogs .
Scientific Research Applications
Lazucirnon hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study chemokine receptor interactions and signaling pathways.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for conditions such as bullous pemphigoid, age-related macular degeneration, and nerve degeneration.
Industry: Utilized in the development of new drugs and therapeutic strategies
Mechanism of Action
Lazucirnon hydrochloride exerts its effects by antagonizing the C-C chemokine receptor type 3. This receptor is involved in the recruitment and activation of eosinophils, which play a key role in inflammatory responses. By inhibiting this receptor, this compound reduces eosinophil accumulation and modulates pathologic inflammation .
Comparison with Similar Compounds
Similar Compounds
ALK4290: Another C-C chemokine receptor type 3 antagonist with similar properties.
AKST4290: A compound with a similar mechanism of action, developed for age-related macular degeneration.
Uniqueness
Its unique chemical structure and pharmacological profile make it a valuable compound for further research and development .
Properties
CAS No. |
1372127-19-9 |
|---|---|
Molecular Formula |
C27H36Cl3N5O3 |
Molecular Weight |
585.0 g/mol |
IUPAC Name |
2-[[(2R)-1-[1-[(4-chloro-3-methylphenyl)methyl]piperidin-4-yl]-5-oxopyrrolidine-2-carbonyl]amino]-N,N,6-trimethylpyridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C27H34ClN5O3.2ClH/c1-17-13-19(5-6-22(17)28)16-32-11-9-21(10-12-32)33-23(7-8-25(33)34)26(35)30-24-15-20(14-18(2)29-24)27(36)31(3)4;;/h5-6,13-15,21,23H,7-12,16H2,1-4H3,(H,29,30,35);2*1H/t23-;;/m1../s1 |
InChI Key |
IUDHVSKPEAGQGJ-MQWQBNKOSA-N |
Isomeric SMILES |
CC1=CC(=CC(=N1)NC(=O)[C@H]2CCC(=O)N2C3CCN(CC3)CC4=CC(=C(C=C4)Cl)C)C(=O)N(C)C.Cl.Cl |
Canonical SMILES |
CC1=CC(=CC(=N1)NC(=O)C2CCC(=O)N2C3CCN(CC3)CC4=CC(=C(C=C4)Cl)C)C(=O)N(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


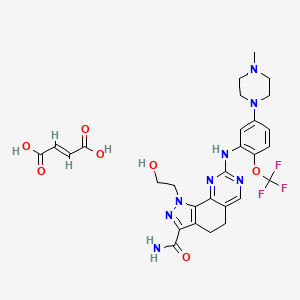
![[(3R,5S,6S,7S,8S,9S,12R,13S,14R,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B10860074.png)
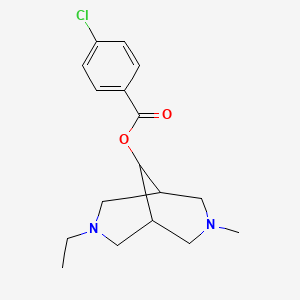
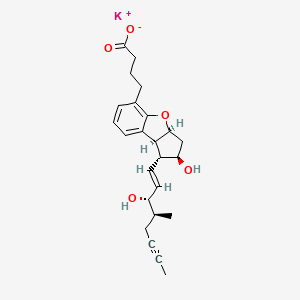
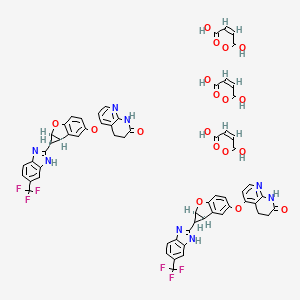
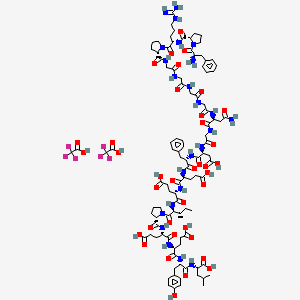
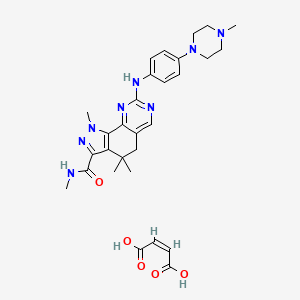
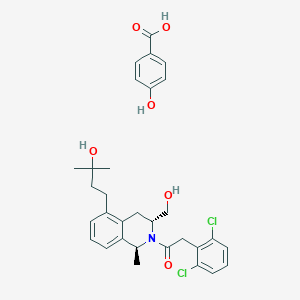
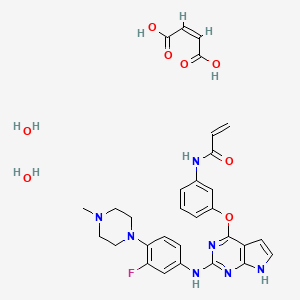
![[(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate](/img/structure/B10860133.png)
